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Compound of Interest

Compound Name: 3-Methyl-7-azaindole

Cat. No.: B138285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This application note provides a detailed, two-step protocol for the synthesis of 1,3-dimethyl-7-

azaindole (also known as 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine). This compound is a valuable

negative control for screening campaigns targeting the 7-azaindole scaffold, which is a

privileged structure in many kinase inhibitors. The N-methylation of the pyrrole nitrogen in the

7-azaindole core typically disrupts the hydrogen bonding interactions essential for binding to

the hinge region of many kinases, thus rendering the molecule inactive. This protocol outlines

the synthesis of the 3-methyl-7-azaindole intermediate followed by N-methylation to yield the

final product.

Introduction
The 7-azaindole scaffold is a common pharmacophore in a multitude of clinically relevant

molecules, particularly in the field of protein kinase inhibitors.[1] The pyridine nitrogen and the

pyrrole N-H group of the 7-azaindole core mimic the hinge-binding motif of adenine in ATP,

enabling potent and selective inhibition of various kinases.[2] When developing new kinase

inhibitors based on this scaffold, it is crucial to have access to a closely related but biologically

inactive control compound to validate screening results and elucidate structure-activity

relationships (SAR).
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1,3-dimethyl-7-azaindole serves as an excellent negative control compound. The methylation at

the N-1 position removes the hydrogen bond donor capability of the pyrrole nitrogen, which is

often critical for anchoring the inhibitor to the kinase hinge region.[3] The additional methyl

group at the C-3 position can further probe the steric tolerance of the ATP-binding pocket. This

document provides a reliable and reproducible synthetic route to obtain 1,3-dimethyl-7-

azaindole for use in biological assays.

Synthesis Overview
The synthesis of 1,3-dimethyl-7-azaindole is achieved in a two-step sequence starting from

commercially available 2-amino-3-picoline. The first step involves a modified Bartoli indole

synthesis to construct the 3-methyl-7-azaindole core. The second step is a standard N-

methylation of the intermediate to afford the final product.
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Step 1: Synthesis of 3-Methyl-7-azaindole

Step 2: N-Methylation
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Modified Bartoli
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1.
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Grignard Reagent 2.

3-Methyl-7-azaindole

3-Methyl-7-azaindole

N-MethylationMethyl Iodide

Sodium Hydride

1,3-Dimethyl-7-azaindole
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Caption: Synthetic workflow for 1,3-dimethyl-7-azaindole.

Experimental Protocols
Step 1: Synthesis of 3-Methyl-7-azaindole
This protocol is adapted from established methods for the synthesis of substituted 7-

azaindoles.

Materials:
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2-Amino-3-picoline

Nitrosobenzene

Isopropylmagnesium chloride (2.0 M in THF)

Anhydrous Tetrahydrofuran (THF)

Anhydrous Toluene

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a stirred solution of 2-amino-3-picoline (1.0 eq) in anhydrous toluene at 0 °C under an

inert atmosphere (e.g., argon or nitrogen), add nitrosobenzene (1.1 eq) portion-wise.

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

Cool the mixture to -15 °C and slowly add isopropylmagnesium chloride (3.0 eq) via a

syringe pump over 30 minutes, maintaining the internal temperature below -10 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for an

additional 2 hours.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Extract the mixture with ethyl acetate (3 x).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate

gradient) to afford 3-methyl-7-azaindole.

Expected Yield and Characterization of 3-Methyl-1H-pyrrolo[2,3-b]pyridine:

Parameter Value Reference

Appearance White solid [4]

Yield 62% [4]

Melting Point 131-132 °C [4]

¹H NMR (500 MHz, CDCl₃)

δ 10.27 (s, 1H), 8.31 (d, J =

4.3 Hz, 1H), 7.90 (dd, J = 7.8,

1.1 Hz, 1H), 7.11 (s, 1H), 7.07

(dd, J = 7.8, 4.8 Hz, 1H), 2.33

(s, 3H)

[4]

¹³C NMR (125 MHz, CDCl₃)

δ 149.14, 142.60, 127.26,

122.38, 121.05, 115.22,

110.11, 9.87

[4]

Step 2: Synthesis of 1,3-Dimethyl-7-azaindole
This protocol employs a standard N-methylation procedure.

Materials:

3-Methyl-7-azaindole (from Step 1)

Sodium hydride (60% dispersion in mineral oil)

Methyl iodide (MeI)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Ethyl acetate (EtOAc)
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Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert

atmosphere, add a solution of 3-methyl-7-azaindole (1.0 eq) in anhydrous THF dropwise.

Stir the mixture at 0 °C for 30 minutes.

Add methyl iodide (1.2 eq) dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 3 hours, monitoring the

reaction by TLC.

Carefully quench the reaction by the slow addition of water at 0 °C.

Extract the mixture with ethyl acetate (3 x).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate

gradient) to yield 1,3-dimethyl-7-azaindole.

Predicted Characterization of 1,3-Dimethyl-7-azaindole:
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Parameter Predicted Value

Molecular Formula C₉H₁₀N₂

Molecular Weight 146.19 g/mol

¹H NMR (CDCl₃)

Expect shifts similar to 3-methyl-7-azaindole,

with the disappearance of the N-H proton signal

(around δ 10.27) and the appearance of a new

singlet for the N-methyl group around δ 3.7-4.0.

¹³C NMR (CDCl₃)

Expect shifts similar to 3-methyl-7-azaindole,

with the addition of a resonance for the N-

methyl carbon around δ 30-35.

Mass Spec (ESI+) m/z 147.09 [M+H]⁺

Application as a Control Compound
In kinase inhibitor screening assays, 1,3-dimethyl-7-azaindole can be used as a negative

control to demonstrate the importance of the N-H hydrogen bond donor for biological activity. A

significant loss of potency of the N-methylated analog compared to its N-H counterpart

provides strong evidence that the compound binds to the kinase hinge region in a canonical

fashion.
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Caption: Role of N-methylation in disrupting kinase binding.

Conclusion
This application note provides a comprehensive guide for the synthesis of 1,3-dimethyl-7-

azaindole. The described two-step protocol is robust and scalable, enabling the production of

this key control compound for use in drug discovery and chemical biology research. The

availability of this molecule will aid researchers in validating hits from screening campaigns and

in understanding the SAR of 7-azaindole-based inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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